Angiotensinogen (1-14)

説明

特性

IUPAC Name |

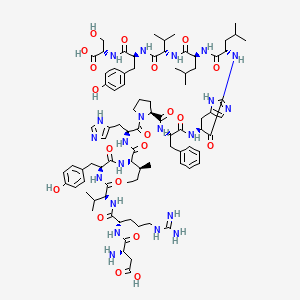

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQCYIFOWHHFN-PLKCGDGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H123N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346983 | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-02-7 | |

| Record name | Angiotensinogen (1-14) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Genetics of Angiotensinogen Hypertensinogen

Angiotensinogen (B3276523) Gene Expression Studies

The expression of the angiotensinogen gene (AGT) is a tightly regulated process, influenced by a variety of factors at both the transcriptional and post-transcriptional levels. nih.gov These regulatory mechanisms ensure that the production of angiotensinogen, the precursor to the potent vasoconstrictor angiotensin II, is appropriately controlled to maintain cardiovascular homeostasis. nih.govnih.gov

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The transcription of the AGT gene is influenced by several hormones, including glucocorticoids and estrogens. ahajournals.orgcolab.ws Adrenal-derived glucocorticoids, for instance, can stimulate AGT gene transcription by promoting the translocation of the glucocorticoid receptor into the nucleus, where it binds to specific response elements on the gene. ahajournals.org Cytokines, such as interleukin-1 and tumor necrosis factor-α, released during inflammation, also activate AGT transcription. ahajournals.org This activation is mediated by transcription factor families like nuclear factor-κB (NF-κB) and the CCAAT/enhancer-binding protein (C/EBP) family, which bind to a specific regulatory site on the AGT promoter. ahajournals.org

Furthermore, angiotensin II itself can create a positive feedback loop by stimulating angiotensinogen synthesis. ahajournals.org This is achieved through the regulation of the NF-κB transcription factor by angiotensin II. ahajournals.org

Post-transcriptional regulation also plays a role in controlling angiotensinogen expression. Studies have identified a polysomal protein that binds to the 3' untranslated region of the AGT mRNA, which appears to protect it from enzymatic degradation, thereby influencing its stability and subsequent protein translation. oup.com

Tissue-Specific Angiotensinogen Expression Patterns in Research Models

While the liver is the primary site of angiotensinogen synthesis, its mRNA is also expressed in a wide range of other tissues, including the brain, kidneys, heart, aorta, adrenal glands, and adipose tissue. nih.govcolab.wstaylorfrancis.com This localized expression suggests that angiotensinogen may have tissue-specific functions beyond its role in the systemic circulation. nih.gov

Research in animal models has revealed distinct patterns of AGT expression in various tissues:

Hepatic: The liver is the main contributor to circulating angiotensinogen levels. oup.com

Renal: Angiotensinogen mRNA is expressed in the kidneys, and its levels can be influenced by factors like angiotensin II infusion, suggesting a role for the intrarenal RAS in blood pressure regulation. nih.gov

Cardiac: The heart also expresses angiotensinogen, and its expression can be altered in hypertensive states. ahajournals.org

Brain: Angiotensinogen is synthesized in the brain, particularly in astrocytes, and is present in the cerebrospinal fluid. ahajournals.orgcolab.ws Studies in transgenic mice have shown that overexpression of the AGT gene in the brain can contribute to the development of hypertension. embopress.org

Adipose: Adipose tissue is a significant extra-hepatic source of angiotensinogen. physiology.org In obese models, such as the Zucker rat, there is a notable increase in AGT expression and secretion from adipose tissue, suggesting a link between obesity and the RAS. physiology.org

The following table summarizes the key findings on tissue-specific angiotensinogen expression:

| Tissue | Key Findings | Research Model |

| Liver | Primary source of circulating angiotensinogen. oup.com Expression is hormonally regulated. ahajournals.orgcolab.ws | Various models |

| Kidney | Angiotensinogen mRNA is present and can be upregulated by Angiotensin II. nih.gov | Sprague-Dawley rats nih.gov |

| Heart | Expresses angiotensinogen, with levels correlating with systolic blood pressure. ahajournals.org | Spontaneously Hypertensive Rats (SHR) ahajournals.org |

| Brain | Synthesized by astrocytes. ahajournals.orgcolab.ws Overexpression can lead to hypertension. embopress.org | Transgenic mice embopress.org |

| Adipose Tissue | Significant extra-hepatic source; expression increases with obesity. physiology.org | Zucker rats physiology.org |

| Aorta | Expresses angiotensinogen mRNA. ahajournals.org | Wistar-Kyoto (WKY) and SHR rats ahajournals.org |

| Adrenal Gland | Angiotensinogen mRNA is expressed. ahajournals.org | WKY and SHR rats ahajournals.org |

Differential Gene Expression in Experimental Models of Hypertension

Studies using experimental models of hypertension, such as the spontaneously hypertensive rat (SHR), have provided valuable insights into the role of angiotensinogen in the development of high blood pressure. In SHRs, plasma angiotensinogen levels and cardiac and fat angiotensinogen mRNA levels are significantly increased as hypertension develops. ahajournals.org

Interestingly, in a model of angiotensin II-dependent hypertension, renal and hepatic angiotensinogen mRNA levels were significantly increased, suggesting that elevated circulating angiotensin II can paradoxically enhance local angiotensinogen production. nih.gov This could contribute to a sustained increase in intrarenal angiotensin II, further perpetuating the hypertensive state. nih.gov

Transgenic mice overexpressing the rat angiotensinogen gene have also been instrumental in demonstrating a direct causal link between increased AGT expression and hypertension. embopress.orgahajournals.org One such transgenic line developed high blood pressure, which was associated with elevated plasma angiotensinogen and angiotensin II levels. embopress.org

Genetic Research on Angiotensinogen and Blood Pressure Regulation

Genetic variations within the AGT gene have been a major focus of research into the heritable component of essential hypertension. oup.com

Investigation of Genetic Polymorphisms and Linkage Studies

Several single nucleotide polymorphisms (SNPs) in the AGT gene have been identified and studied for their association with blood pressure levels and hypertension. nih.gov Some of the most extensively studied polymorphisms include:

M235T (rs699): This variant, resulting in a methionine to threonine substitution at codon 235, has been frequently associated with increased plasma angiotensinogen levels and a higher risk of hypertension. oup.comnih.gov The T allele is linked to elevated plasma AGT. nih.gov

T174M (rs4762): This polymorphism involves a threonine to methionine change at codon 174. ahajournals.org

A-6G (rs5051): Located in the promoter region of the gene, this variant has also been linked to blood pressure regulation. oup.com

Linkage and association studies across various populations have explored the relationship between these polymorphisms and hypertension, although findings have sometimes been inconsistent. ahajournals.org For example, one large-scale study found that in women, homozygosity for both the Thr235 and Thr174 variants was associated with a 10% increase in plasma angiotensinogen and an increased risk of elevated blood pressure, a correlation not observed in men. ahajournals.org

The following table details some key AGT polymorphisms and their reported associations:

| Polymorphism | Location | Reported Association |

| M235T (rs699) | Exon 2 | Associated with increased plasma AGT and risk of hypertension. oup.comnih.gov The T allele is linked to higher plasma AGT. nih.gov |

| T174M (rs4762) | Exon 2 | Studied in conjunction with M235T; associated with elevated blood pressure in some populations. ahajournals.org |

| A-6G (rs5051) | Promoter | The -6A allele is associated with a greater systolic blood pressure reduction in response to certain antihypertensive treatments. oup.comnih.gov |

| G-217A | Promoter | Has shown a positive association with hypertension in some populations. nih.gov |

| A-20C | Promoter | Has shown a positive association with hypertension in some populations. nih.gov |

Epigenetic Regulation of Angiotensinogen in Research Contexts

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are emerging as important regulators of the AGT gene. nih.govresearchgate.net These mechanisms include DNA methylation and histone modifications. nih.gov

Research has shown that environmental factors, such as high salt intake, can influence the epigenetic regulation of the AGT gene. nih.govbiorxiv.org In a study using transgenic mice, a high-salt diet was found to promote DNA demethylation of the human AGT promoter. nih.govbiorxiv.org This demethylation was associated with increased binding of transcription factors and, consequently, an upregulation of AGT gene expression, potentially contributing to salt-sensitive hypertension. nih.govbiorxiv.orgbiorxiv.org

Specifically, a high-salt diet was observed to decrease the number of methylated CpG sites in the AGT promoter in both the liver and kidney of transgenic mice carrying the -6A variant, which is associated with hypertension. nih.govbiorxiv.org This suggests that individuals with certain genetic predispositions may be more susceptible to the blood pressure-raising effects of high salt intake through epigenetic mechanisms. biorxiv.org

Angiotensinogen Protein Structure Research

Angiotensinogen (AGT), a member of the non-inhibitory serpin (serine protease inhibitor) superfamily, serves as the exclusive precursor for all angiotensin peptides. nih.gov While it shares a core structural fold with other serpins, it possesses a unique, extended N-terminal tail that carries the angiotensin I (Ang I) sequence. nih.govfrontiersin.org Understanding the three-dimensional structure of AGT is crucial for elucidating its function as a substrate for renin and its role in the regulation of blood pressure.

Methodologies for Structural Determination (e.g., X-ray Crystallography, Nuclear Magnetic Resonance applied to related proteins)

The primary method for determining the high-resolution structure of the full-length angiotensinogen protein has been X-ray crystallography. This technique has provided detailed molecular snapshots of human, rat, and mouse AGT, revealing the intricate fold of the protein and the conformation of its N-terminal region. nih.gov

X-ray Crystallography

Crystallographic studies have been instrumental in visualizing the structure of human angiotensinogen, both in its free form and in complex with its specific enzyme, renin. frontiersin.orgresearchgate.net An initial challenge in these studies was the protein's extensive surface glycosylation and the inherent flexibility of certain regions, which can hinder the formation of high-quality crystals. portlandpress.com Nevertheless, the structures of recombinant non-glycosylated and glycosylated human AGT have been successfully resolved. nih.govresearchgate.net

These studies revealed that angiotensinogen retains the typical serpin fold but with a significant addition: a 63-residue N-terminal extension. frontiersin.org Crucially, the crystal structures showed that the renin cleavage site (Leu10-Val11 in humans) is buried within this N-terminal tail, making it inaccessible to renin in the protein's basal state. frontiersin.orgcam.ac.uk The solving of the crystal structure of the human angiotensinogen-renin complex demonstrated the profound conformational shifts that occur upon their interaction, which are necessary to expose the cleavage site. frontiersin.orgresearchgate.net

Table 1: Selected X-ray Crystallography Data for Human Angiotensinogen

| PDB ID | Description | Resolution (Å) | Key Findings | Reference(s) |

| 2WXW | Crystal structure of human angiotensinogen | 3.30 | Revealed the serpin fold and the inaccessibly buried angiotensin cleavage site in the N-terminal tail. | rcsb.org |

| 6I3F | Crystal structure of the human angiotensinogen and renin complex | 2.55 | Showed the conformational changes in AGT upon renin binding, exposing the cleavage site through a "tail-into-mouth" allosteric mechanism. | researchgate.netrcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a protein's most stable conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of proteins and peptides in solution. Although obtaining a high-resolution structure of the large, full-length angiotensinogen protein via NMR is challenging, the technique has been extensively applied to study the conformation of its smaller, biologically active products, such as angiotensin II and its analogs. nih.govnih.gov

Proton NMR studies on angiotensin II have helped to assign signals to specific protons, investigate the cis-trans isomerization of the His-Pro peptide bond, and analyze the peptide's backbone conformation in an aqueous solution. nih.gov These studies indicate that while angiotensin II largely adopts an extended backbone conformation, there is evidence for localized structures and specific side-chain interactions, such as those involving the Tyr, His, and Phe residues. nih.gov NMR has also been used to probe the interactions between angiotensin II and fragments of its receptor, providing insights into the molecular basis of its physiological function. researchgate.netpnas.org

Research on Structure-Function Relationships and Cleavage Sites

The structural research on angiotensinogen has revealed a sophisticated mechanism for the controlled release of angiotensin I, moving beyond the view of AGT as a simple passive substrate. frontiersin.org The relationship between its structure and function is centered on the accessibility of the N-terminal cleavage site.

The Buried Cleavage Site and Conformational Change

The key functional insight from the crystal structures is that the N-terminus of AGT, containing the Ang I sequence, is anchored to the main body of the protein. frontiersin.org This arrangement holds the renin cleavage site in a buried and inaccessible conformation. cam.ac.uk The release of Ang I is not a simple enzymatic event but requires a significant conformational rearrangement of AGT, which is triggered by its interaction with renin. frontiersin.orgresearchgate.net This interaction involves a "tail-in-mouth" allosteric mechanism, where the N-terminus of AGT inserts into a pocket on the renin molecule, leading to the exposure of the scissile bond at Leu10-Val11 to renin's active site. frontiersin.orgresearchgate.net

The Role of the Disulfide Bond

A critical feature modulating this conformational change is a labile disulfide bond between Cys18 and Cys138. frontiersin.orgscispace.com This bond helps restrain the N-terminal tail. frontiersin.org Research suggests that the redox state of this disulfide bond acts as a switch. The oxidized (bridged) and reduced (unbridged) forms of angiotensinogen exist in circulation. rcsb.orgnih.gov The formation of the Cys18-Cys138 disulfide bridge induces a conformational change that allows renin to access its cleavage site more readily. scispace.com This redox-dependent mechanism suggests that the local oxidative environment could modulate the rate of angiotensin release and, consequently, blood pressure. frontiersin.orgrcsb.org

Cleavage Sites

The primary and most critical cleavage of angiotensinogen is performed by the enzyme renin, which marks the rate-limiting step in the renin-angiotensin system. frontiersin.org

Table 2: Primary Cleavage Sites in the Angiotensinogen N-Terminal Sequence

| Peptide Product | Cleaving Enzyme | Cleavage Site (Human Sequence) | Resulting Peptide Sequence | Reference(s) |

| Angiotensin I | Renin | Between Leucine (10) and Valine (11) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | frontiersin.orgresearchgate.net |

| Angiotensin II | Angiotensin-Converting Enzyme (ACE) | Cleaves Angiotensin I between Phenylalanine (8) and Histidine (9) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | portlandpress.comresearchgate.net |

Following its release from angiotensinogen, the decapeptide Angiotensin I is further processed, most notably by the Angiotensin-Converting Enzyme (ACE). ACE cleaves a dipeptide from the C-terminus of Ang I to produce the potent octapeptide, Angiotensin II. portlandpress.comresearchgate.net The structural details of AGT and its interaction with renin provide a clear basis for the high specificity of this initial cleavage event, which is fundamental to the physiological regulation of blood pressure. frontiersin.orgresearchgate.net

Biochemical Pathways and Regulatory Mechanisms Involving Angiotensinogen Hypertensinogen

Angiotensinogen (B3276523) as the Substrate for Renin

The cleavage of angiotensinogen by renin to form the decapeptide angiotensin I is the rate-limiting step of the RAS. This highly specific enzymatic reaction is fundamental to the generation of the system's primary effector peptide, angiotensin II.

Specificity and Kinetic Analysis of the Renin-Angiotensinogen Reaction

Kinetic analyses of the renin-angiotensinogen reaction have provided valuable insights into its efficiency. The Michaelis constant (K_m_), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), is a key parameter. A lower K_m_ value indicates a higher affinity of the enzyme for its substrate. Studies have reported varying K_m_ values for the reaction between human renin and human angiotensinogen, often in the low micromolar range, highlighting the efficient nature of this interaction. researchgate.netcdnsciencepub.com The catalytic efficiency, represented by the k_cat_/K_m_ ratio, is also a crucial measure of the enzyme's performance.

| Substrate | pH | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹μM⁻¹) | Source |

|---|---|---|---|---|---|

| Recombinant Human Angiotensinogen | 6.5 | 1.62 | 1.05 | 0.65 | researchgate.net |

| Natural Human Angiotensinogen | 5.5 | 2.04 | 1.41 | 0.69 | cdnsciencepub.com |

| Natural Human Angiotensinogen | 7.4 | - | - | ~0.48 (30% lower than at pH 5.5) | cdnsciencepub.com |

Research on Factors Influencing Renin's Proteolytic Activity on Angiotensinogen

Several factors can modulate the proteolytic activity of renin on angiotensinogen. The pH of the environment plays a significant role, with the optimal pH for the human renin-angiotensinogen reaction being acidic, though substantial activity is still observed at the physiological pH of 7.4. cdnsciencepub.comtandfonline.com Some studies have even reported a bimodal pH dependence with peaks in both the acidic and slightly alkaline ranges. tandfonline.comoup.com

The form of angiotensinogen can also influence the reaction. For instance, a high-molecular-weight form of angiotensinogen (HMrA), found in appreciable amounts during pregnancy, has been shown to be a good substrate for human renin, although it is hydrolyzed at a slightly lower rate than the low-molecular-weight form (LMrA) at physiological pH. tandfonline.com Furthermore, the presence of other enzymes can impact renin's activity. For example, cathepsins can also cleave angiotensinogen, potentially competing with or complementing the action of renin. jst.go.jpmdpi.com

Regulation of Angiotensinogen Synthesis and Secretion

The production of angiotensinogen, primarily in the liver, is a highly regulated process influenced by a variety of hormonal, neurohumoral, and inflammatory signals. This regulation ensures a continuous supply of the substrate for the RAS, while also allowing for adjustments in response to physiological demands.

Hormonal and Neurohumoral Influences on Hepatic Synthesis

A number of hormones have been shown to stimulate the hepatic synthesis and secretion of angiotensinogen. Glucocorticoids, such as dexamethasone (B1670325), are potent inducers of angiotensinogen gene expression and protein secretion. nih.govnih.gov Estrogens, including ethinyl estradiol, also upregulate angiotensinogen production, which can contribute to the elevated levels seen during pregnancy and in women taking oral contraceptives. nih.govnih.govoup.com Thyroid hormones have a significant impact as well; a hyperthyroid state leads to a marked increase in hepatic angiotensinogen production, while a hypothyroid state results in a decrease. nih.govwikipedia.org

Neurohumoral factors also play a role in this regulation. For instance, the sympathetic nervous system, through the release of norepinephrine (B1679862), can influence renin secretion and, consequently, the entire RAS cascade. oup.commdpi.com

| Hormone | Experimental Condition | Effect on Angiotensinogen Production/Levels | Source |

|---|---|---|---|

| Dexamethasone | In vivo administration | 4.6-fold increase in plasma angiotensinogen at 24h | nih.gov |

| Ethinyl Estradiol | In vivo administration | 1.9-fold increase in plasma angiotensinogen at 24h | nih.gov |

| Ethinyl Estradiol | In vitro (liver slices) | 50% increase in production | nih.gov |

| L-thyroxine | In vivo administration (hyperthyroid state) | 2.5-fold increase in hepatic production rate | nih.gov |

| Thyroidectomy | In vivo (hypothyroid state) | 5-fold decrease in hepatic production rate | nih.gov |

Autoregulatory and Feedback Mechanisms within the RAS (e.g., Angiotensin II effects on Angiotensinogen expression)

The renin-angiotensin system exhibits intricate autoregulatory and feedback mechanisms. One of the key feedback loops involves the end-product of the cascade, angiotensin II, which can stimulate the expression of its own precursor, angiotensinogen. This positive feedback mechanism can amplify the activity of the RAS. ahajournals.orgresearchmap.jp Studies have shown that angiotensin II infusion leads to an increase in both angiotensinogen mRNA and protein levels in the liver and kidneys. ahajournals.orgahajournals.orgnih.gov This effect appears to be mediated, at least in part, by an increase in the stability of angiotensinogen mRNA. researchmap.jpahajournals.org

Conversely, there are also negative feedback loops within the RAS. For example, an increase in angiotensinogen concentration can inhibit the activity of renin. mdpi.com Additionally, angiotensin II is a potent inhibitor of renin secretion from the juxtaglomerular cells of the kidney, which helps to prevent excessive activation of the system. nih.gov

| Species | Tissue | Angiotensin II Dose | Effect on Angiotensinogen Expression | Source |

|---|---|---|---|---|

| Rat | Kidney | 40 ng/min | 1.9-fold increase in mRNA and protein | ahajournals.orgahajournals.org |

| Mouse | Kidney | 400 ng/kg/min | 1.13-fold increase in mRNA, 1.26-fold increase in protein | nih.gov |

Role of Inflammatory Mediators in Angiotensinogen Regulation Research

Inflammation is increasingly recognized as a significant regulator of the renin-angiotensin system, including the production of angiotensinogen. Pro-inflammatory cytokines, released during an inflammatory response, can directly influence angiotensinogen gene expression. researchgate.netnih.gov Interleukin-6 (IL-6) has been shown to be a potent stimulator of angiotensinogen synthesis in hepatocytes and renal proximal tubular cells. ahajournals.orgnih.govnih.gov In contrast, other cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) have been reported to suppress angiotensinogen expression in some cell types. nih.gov This interplay between the immune system and the RAS highlights the complex, integrated nature of physiological regulation.

| Mediator | Concentration | Effect on Angiotensinogen mRNA (Ratio to Control) | Source |

|---|---|---|---|

| Interleukin-6 (IL-6) | 10 ng/ml | 1.72 ± 0.31 | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | 10 ng/ml | 0.14 ± 0.03 | nih.gov |

| Interleukin-1 beta (IL-1β) | 10 ng/ml | 0.14 ± 0.03 | nih.gov |

Interplay with Other Biological Systems in Angiotensinogen Research

Crosstalk with the Sympathetic Nervous System and Neuroplasticity

The intricate relationship between the renin-angiotensin system (RAS) and the sympathetic nervous system (SNS) is a cornerstone of cardiovascular regulation, with angiotensinogen playing a foundational role as the precursor to the primary effector molecule, angiotensin II (Ang II). Research has extensively documented that Ang II amplifies sympathetic activity through various mechanisms, including actions within the brain to heighten sympathetic outflow, effects on sympathetic ganglia and the adrenal medulla to boost catecholamine release, and facilitation of norepinephrine release at presynaptic sympathetic nerve endings. ahajournals.org This interaction is not merely a simple additive effect but a complex interplay that contributes to the development and maintenance of hypertension.

Evidence from human studies demonstrates that Ang II, whether administered exogenously or generated endogenously, potentiates sympathetic neurotransmission. ahajournals.org For instance, infusing Ang II into the brachial artery enhances the vasoconstrictor response and norepinephrine spillover triggered by SNS activation. ahajournals.org Conversely, angiotensin-converting enzyme (ACE) inhibitors reduce norepinephrine release, underscoring the modulatory role of Ang II at the presynaptic level. ahajournals.org

In the central nervous system (CNS), the brain RAS and the SNS are deeply interconnected in controlling blood pressure. frontiersin.orgnih.gov Components of the RAS are produced de novo in the brain, establishing a local system that communicates with the systemic RAS to regulate sympathetic tone. frontiersin.org Key brain regions involved in this regulation, such as the rostral ventrolateral medulla (RVLM), the hypothalamic paraventricular nucleus (PVN), and the subfornical organ (SFO), are influenced by both RAS components and inflammatory mediators, which can act synergistically to increase SNS activity and lead to hypertension. frontiersin.orgahajournals.org

Recent research has unveiled the concept of hypertensive response sensitization (HTRS), where prior exposure to stressors like a low dose of Ang II can induce neuroplastic changes in the central neural networks that control sympathetic drive. frontiersin.orgahajournals.orgnih.gov This sensitization results in an exaggerated hypertensive response to subsequent challenges. frontiersin.orgnih.gov The induction and maintenance of this sensitized state are dependent on the functional integrity of the brain's renin-angiotensin-aldosterone system and the presence of central inflammatory factors. ahajournals.org This neuroplasticity highlights the brain's capacity for long-term adaptation in blood pressure regulation, moving beyond the traditional view of baroreceptors as solely short-term regulators. nih.gov

The interaction extends to the molecular level within the CNS. For example, Ang II can modulate the activity of various neurotransmitter systems. In the hypothalamus, the Ang II-induced drinking response is linked to norepinephrine (NE), and the AT1 receptor blocker losartan (B1675146) can inhibit potassium-stimulated NE release. nih.gov Furthermore, Ang II has been shown to influence glutamatergic activity in the PVN, a critical hub for cardiovascular regulation. ahajournals.org An imbalance between excitatory (like Ang II and glutamate) and inhibitory (like nitric oxide and GABA) mechanisms in the PVN can alter sympathetic tone in pathological states such as hypertension. ahajournals.org

| Key Interacting Systems/Components | Primary Mechanism of Interaction with Angiotensinogen/Ang II | Resulting Physiological/Pathophysiological Effect |

| Sympathetic Nervous System (SNS) | Ang II enhances norepinephrine release from sympathetic nerve endings and increases central sympathetic outflow. ahajournals.org | Amplification of vasoconstriction and heart rate, contributing to increased blood pressure. |

| Central Nervous System (CNS) Neuroplasticity | Prior exposure to Ang II can induce lasting changes in neural pathways controlling sympathetic tone (Hypertensive Response Sensitization). frontiersin.orgahajournals.orgnih.gov | Enhanced hypertensive response to subsequent stressors. frontiersin.orgnih.gov |

| Brain Renin-Angiotensin-Aldosterone System (RAAS) | Humoral-neural coupling allows circulating Ang II to influence the brain RAAS, which in turn modulates sympathetic activity. frontiersin.orgnih.govnih.gov | Regulation of sympathetic tone and long-term blood pressure control. frontiersin.org |

| Central Inflammatory Factors | Ang II can stimulate the production of pro-inflammatory cytokines in the brain, which act synergistically with the RAS. frontiersin.orgresearchgate.net | Increased sympathetic nervous system drive, contributing to the pathogenesis of hypertension. frontiersin.org |

Intrarenal Angiotensinogen and Local RAS Activation Mechanisms

The kidney possesses its own local renin-angiotensin system (RAS), which can operate independently of the systemic RAS and plays a crucial role in the regulation of renal function and blood pressure. eurekaselect.comwikipedia.orgnih.gov Intrarenal angiotensinogen, primarily synthesized in the proximal tubule cells, is a key substrate for the local production of angiotensin II (Ang II), with intratubular Ang II concentrations often exceeding those in the plasma. nih.govahajournals.orgnih.gov This localized production allows for paracrine and autocrine regulation of renal hemodynamics and tubular transport. nih.govphysiology.org

Several mechanisms contribute to the activation of the intrarenal RAS. All the necessary components for Ang II generation, including angiotensinogen, renin, and angiotensin-converting enzyme (ACE), are present within the kidney. nih.govahajournals.org Proximal tubule cells can synthesize and secrete Ang II or its precursors into the tubular fluid. nih.gov Additionally, circulating components of the RAS, such as angiotensinogen and prorenin, can be filtered by the glomerulus and taken up by proximal tubule cells, contributing to the intrarenal pool. nih.govdovepress.com

A significant finding in Ang II-dependent hypertension is the paradoxical upregulation of the intrarenal RAS. Even when high levels of circulating Ang II suppress plasma renin, intrarenal Ang II levels remain elevated. nih.govahajournals.org This is partly due to an AT1 receptor-mediated uptake of circulating Ang II by the kidney. nih.govbiorxiv.org Furthermore, Ang II itself stimulates the expression of angiotensinogen mRNA and protein in proximal tubule cells. nih.govtandfonline.com This positive feedback loop creates a feed-forward mechanism that amplifies intrarenal Ang II production, contributing to the progression of hypertension. nih.govahajournals.org

The functional consequences of local RAS activation are significant. The high concentrations of Ang II in the tubular fluid and renal interstitium influence tubular transport functions, afferent and efferent arteriolar tone, and glomerular filtration rate. nih.govclinhypertensionjournal.com The locally formed Ang II can act on luminal AT1 receptors to stimulate sodium and water reabsorption, a key factor in blood pressure regulation. clinhypertensionjournal.comnih.gov Research has shown that low-frequency renal nerve stimulation can increase intrarenal angiotensinogen and Ang II levels, leading to increased activity of the Na+-H+ exchanger isoform 3 (NHE3) and subsequent antinatriuresis. nih.gov This effect is blocked by AT1 receptor antagonists, highlighting the critical role of intrarenal Ang II in mediating the effects of renal sympathetic nerve activity on sodium handling. nih.gov

The urinary excretion of angiotensinogen is increasingly recognized as a biomarker for the activity of the intrarenal RAS. nih.govturkjnephrol.org Elevated urinary angiotensinogen levels have been observed in various forms of hypertension and renal disease, reflecting the enhanced intrarenal production of its protein. ahajournals.orgturkjnephrol.org

| Factor/Mechanism | Role in Intrarenal RAS Activation | Consequence |

| Local Synthesis | Proximal tubule cells synthesize and secrete angiotensinogen, the precursor for Ang II. nih.govnih.gov | Provides a substrate for local Ang II generation, independent of systemic levels. nih.gov |

| Glomerular Filtration & Uptake | Circulating angiotensinogen and (pro)renin are filtered and taken up by renal tubules. nih.govdovepress.com | Supplements the locally synthesized pool of RAS components. nih.gov |

| Ang II Positive Feedback | Ang II stimulates the production of angiotensinogen in proximal tubules via AT1 receptors. nih.govtandfonline.com | Creates a feed-forward loop, amplifying intrarenal Ang II levels in hypertensive states. nih.govahajournals.org |

| AT1 Receptor-Mediated Uptake | The kidney takes up circulating Ang II via AT1 receptors. nih.govbiorxiv.org | Contributes to the accumulation of intrarenal Ang II, even when systemic renin is suppressed. nih.govbiorxiv.org |

| Renal Sympathetic Nerve Activity | Low-frequency stimulation increases intrarenal angiotensinogen and Ang II. nih.gov | Modulates tubular sodium reabsorption via an Ang II-dependent pathway. nih.gov |

Endogenous Ouabain (B1677812) and its Hypertensinogenic Activity in Research Models

Endogenous ouabain (EO) is a cardiotonic steroid that has been identified as a circulating hormone potentially involved in the pathogenesis of hypertension. scielo.brmdpi.comimrpress.com It is structurally a close isomer of the plant-derived ouabain and is thought to be of adrenocortical origin. nih.govnih.gov Research in various animal models has demonstrated that prolonged administration or elevated levels of ouabain can induce a sustained increase in blood pressure. scielo.brnih.gov

The primary mechanism of action for ouabain is the inhibition of the Na+/K+-ATPase enzyme. scielo.brscielo.br This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium concentrations. scielo.br In vascular smooth muscle, this results in enhanced vascular tone and reactivity to vasoconstrictors, contributing to a rise in total peripheral resistance and blood pressure. scielo.brmdpi.comscielo.br

A critical aspect of EO's hypertensinogenic activity is its intricate interplay with the renin-angiotensin system (RAS). scielo.brnih.gov Studies have shown that the hypertension induced by ouabain is associated with the activation of both the central and peripheral RAS. scielo.br Increased local generation of angiotensin II (Ang II) is thought to be a key factor in the enhanced vasoconstriction observed in ouabain-induced hypertension. nih.govmdpi.com For instance, in rats, the pressor effects of ouabain are linked to an activation of the cerebral RAS, which increases sympathetic tone. scielo.br

Furthermore, there is evidence of a neurohumoral axis involving brain Ang II and plasma EO. plos.orgahajournals.org Central administration of Ang II has been shown to increase circulating levels of EO. plos.orgahajournals.org This effect is part of a larger neuromodulatory pathway where brain Ang II stimulates aldosterone (B195564) synthesis, which in turn activates mineralocorticoid receptors and leads to an increase in brain EO activity. nih.govplos.org This central pathway ultimately enhances sympathetic nervous system activity and contributes to the sustained hypertensive state. plos.orgahajournals.org The link is further supported by findings that central blockade of mineralocorticoid receptors or aldosterone synthase prevents the Ang II-induced rise in plasma EO and attenuates the hypertensive response. plos.org

In research models, the relationship between EO and the RAS appears to be bidirectional. Not only does Ang II stimulate EO secretion from adrenocortical cells (via AT2 receptors), but EO and related substances are also implicated in the local activation of the RAS. mdpi.comahajournals.org This suggests a positive feedback loop where elevated EO contributes to increased local Ang II generation, which in turn can further stimulate EO production, creating a cycle that promotes and sustains hypertension. nih.govmdpi.com The antihypertensive effects of antagonists of EO in various hypertensive rat models underscore the significance of this system in blood pressure regulation. mdpi.com

| Research Model/Finding | Mechanism of Hypertensinogenic Activity | Interaction with RAS |

| Ouabain-induced hypertension in rats | Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca2+ and enhanced vascular tone. scielo.brscielo.br | Associated with activation of central and peripheral RAS; increased local Ang II generation contributes to vasoconstriction. scielo.brnih.govmdpi.com |

| Central Ang II infusion in rats | Stimulates a neuromodulatory pathway involving aldosterone and mineralocorticoid receptors in the brain. nih.govplos.org | Leads to increased synthesis/levels of brain EO and elevated circulating EO, which augments sympathetic activity and blood pressure. plos.orgahajournals.org |

| Bovine Adrenocortical (BAG) Cells | Ang II stimulates the secretion of EO from these cells. ahajournals.org | The stimulation of EO secretion is mediated specifically by Ang II type 2 (AT2) receptors. ahajournals.org |

| Salt-sensitive rat strains (e.g., Dahl S) | High salt intake elevates brain EO, which contributes to hypertension. mdpi.com | The effect of brain EO to increase secretion of another cardiotonic steroid, marinobufagenin (B191785) (MBG), is blocked by an AT1 receptor antagonist. mdpi.com |

Angiotensinogen Hypertensinogen in Disease Pathogenesis Research Excluding Clinical Trials

Role of Angiotensinogen (B3276523) in Experimental Models of Hypertension

Angiotensinogen (AGT), historically referred to as hypertensinogen, is the essential substrate from which the potent vasoconstrictor peptide angiotensin II is generated. msdmanuals.comnih.gov Its central role in blood pressure regulation has been extensively investigated through various experimental models of hypertension. These non-clinical studies have been fundamental in elucidating the mechanisms by which AGT contributes to the pathogenesis of high blood pressure.

The concept of a circulating factor that could induce hypertension emerged from early experimental studies. In 1898, Tigerstedt and Bergman identified a substance in renal extracts they named "renin." ahajournals.org However, it was not until the 1930s and 1940s that the full enzymatic nature of the system was uncovered. Two independent research groups, one in Argentina and one in the United States, demonstrated that renin was an enzyme that acted on a plasma protein substrate to produce a pressor substance. ahajournals.org

The group in Argentina, led by Dr. Bernardo Houssay, named the active principle "hypertensin" and its precursor protein "hypertensinogen," establishing it as the origin of the hypertensive agent. ahajournals.org They showed that renin was secreted by the kidney and that hypertensin was formed in the plasma from this substrate. ahajournals.org Their experiments also revealed that bilateral nephrectomy led to a significant increase in the plasma concentration of hypertensinogen. ahajournals.org The American team, in parallel, named the final product "angiotonin" and the substrate "renin activator." ahajournals.org The terms were later merged to angiotensin and angiotensinogen, respectively. These foundational studies characterized angiotensinogen as a primary hypertensinogenic factor, a necessary component for the renin-angiotensin system (RAS) to exert its pressor effects.

Further research has focused on genetic variants of the AGT gene that may predispose individuals to essential hypertension. nih.gov Polymorphisms such as M235T have been associated with variations in circulating AGT levels and increased susceptibility to hypertension. researchgate.netui.edu.ng Studies analyze potentially functional AGT variants, like C-532T and G-6A, which might regulate gene expression and subsequent AGT production, further solidifying the role of AGT itself as a critical factor in hypertension pathogenesis. nih.gov

Animal models have been indispensable for confirming the causal link between AGT and hypertension. nih.gov Genetically modified rodents, in particular, have provided definitive proof of principle for the role of the RAS in blood pressure control. ahajournals.org

Early transgenic experiments involving the overexpression of the rat AGT gene in mice resulted in severe, fulminant hypertension. ahajournals.org To overcome the species specificity of the renin-AGT reaction, subsequent models were created that overexpressed both human renin and human AGT in mice, which also led to very severe hypertension. ahajournals.org The generation of animals with graded, modest increases in AGT expression, made possible through gene titration, allowed for the study of more physiologically relevant changes in blood pressure. ahajournals.org

Mice with a deficiency of AGT, on the other hand, exhibit significant hypotension, highlighting the gene's essential role in maintaining normal blood pressure. oup.com A variety of genetic rat strains are utilized as models for different forms of hypertension, including slowly developing primary hypertension and salt-induced hypertension. nih.gov For instance, the TGR(mRen2)27 transgenic rat, which overexpresses the mouse Ren2 renin gene, develops severe hypertension and has been crucial for studying the end-organ damage associated with RAS overactivity. umb.edu.plahajournals.org

The spontaneously hypertensive rat (SHR) is another widely used model of primary hypertension. nih.govmdpi.com While not a direct model of AGT manipulation, studies in SHRs have shown alterations in the RAS, contributing to the understanding of how genetic background interacts with this system to produce high blood pressure. mdpi.com These diverse animal models collectively demonstrate that the level of AGT expression is a critical determinant of genetic susceptibility to hypertension.

Table 1: Key Animal Models in Angiotensinogen and Hypertension Research

| Model Type | Specific Model/Gene | Key Finding | References |

|---|---|---|---|

| Transgenic (Overexpression) | Rat AGT in mouse | Fulminant hypertension | ahajournals.org |

| Human Renin & Human AGT in mouse | Severe hypertension | ahajournals.org | |

| TGR(mRen2)27 (mouse renin gene) | Severe hypertension, end-organ damage | umb.edu.plahajournals.org | |

| Gene Knockout | AGT deficient mouse | Substantial hypotension | oup.com |

| AT1A receptor deficient mouse | Used to study the action of Ang II in the proximal tubule | nih.gov | |

| Spontaneous/Inbred Strain | Spontaneously Hypertensive Rat (SHR) | Spontaneously develops hypertension; used to study genetics of primary hypertension | nih.govmdpi.com |

| Dahl Salt-Sensitive (DSS) Rat | Develops severe hypertension on a high-salt diet | umb.edu.plmdpi.com |

The Developmental Origins of Health and Disease (DOHaD) hypothesis posits that environmental insults during critical periods of early life can program an individual for an increased risk of adult diseases, including hypertension. nih.govsemanticscholar.orgmdpi.com Research in animal models provides strong evidence that the renin-angiotensin system is a key mechanistic pathway in this process. nih.govmdpi.comresearchgate.net

Various early-life insults, such as maternal malnutrition, illness, or exposure to environmental toxins, can lead to what is known as renal programming, resulting in hypertension in the adult offspring. nih.govresearchgate.netfrontiersin.org An aberrant RAS is one of the primary mechanisms implicated in this programming. nih.govmdpi.com Both the classical (ACE-Ang II-AT1R) and non-classical (ACE2-Ang(1-7)-Mas receptor) axes of the RAS have been linked to fetal programming. semanticscholar.org

Animal models are crucial for establishing a causal link between these early-life events and the later development of hypertension. mdpi.com For example, studies have shown that various maternal insults can alter the expression and activity of RAS components, including angiotensinogen, in the developing kidneys and other tissues of the offspring. nih.govresearchgate.net This altered RAS activity during organogenesis can lead to structural and functional changes, such as a reduced number of nephrons, which predisposes the individual to hypertension later in life. mdpi.comfrontiersin.org Understanding the role of angiotensinogen and the broader RAS in DOHaD provides a basis for potential early-life interventions to prevent the programming of hypertension. nih.govsemanticscholar.orgresearchgate.net

Genetic Susceptibility and the Renin-Angiotensin System in Animal Models

Contributions of Tissue-Specific Angiotensinogen to Pathophysiology

While the liver is the primary source of circulating angiotensinogen, it is now recognized that many tissues possess their own local renin-angiotensin systems, capable of producing angiotensin II independently of the systemic circulation. oup.commdpi.com This local production of angiotensin II plays a significant role in the pathophysiology of hypertension and end-organ damage. mdpi.comresearchgate.net

The brain has all the necessary components to generate angiotensin II locally, including angiotensinogen, which is expressed in astrocytes and some neurons. imrpress.comnih.gov This brain RAS is critically involved in the central regulation of blood pressure and sympathetic nervous system activity. imrpress.comfrontiersin.org

Overactivity of the brain RAS is implicated in the development and maintenance of hypertension in several experimental models, such as the SHR and Dahl salt-sensitive rats. mdpi.com Increased levels of angiotensin II in brain regions that regulate cardiovascular function, like the paraventricular nucleus (PVN) and rostral ventrolateral medulla (RVLM), contribute to elevated sympathetic outflow and hypertension. frontiersin.org Research using transgenic rats with decreased glial AGT demonstrated severe defects in water homeostasis and a blunting of hypertension, highlighting the importance of locally synthesized AGT in the brain. nih.gov

Furthermore, interactions between the brain RAS and inflammatory processes contribute to the pathogenesis of hypertension. frontiersin.org For example, a high-fat diet can sensitize the brain to the pressor effects of Ang II by upregulating RAS components and proinflammatory cytokines in key brain regions like the lamina terminalis. ahajournals.org Studies in transgenic hypertensive rats also show that Ang-(1-7) in the brain opposes the pressor actions of Ang II, suggesting a complex local regulation of blood pressure. ahajournals.org These findings indicate that angiotensinogen within the central nervous system is a key player in neurogenic hypertension. nih.govfrontiersin.org

Local RAS activation within the heart, blood vessels, and kidneys contributes directly to cardiovascular and renal pathology, often independent of systemic RAS activity. oup.comnih.gov All the components necessary for Ang II biosynthesis, including renin, AGT, and ACE, are present in cardiac tissue. oup.com While some cardiac AGT may be taken up from the circulation, local synthesis also occurs, and the locally generated Ang II is involved in cardiac remodeling, hypertrophy, and fibrosis. oup.comresearchgate.net

In the kidneys, a local RAS is well-established. nih.gov While the systemic RAS is often suppressed in conditions like diabetes mellitus, the intrarenal RAS is typically upregulated. nih.gov Research in diabetic rat models shows that increased glomerular filtration and tubular uptake of circulating prorenin and angiotensinogen can activate the local renal RAS. nih.gov This local activation contributes to diabetic nephropathy. The differential expression of AGT in the proximal tubule is thought to contribute to an AGT-mediated susceptibility to hypertension. ahajournals.org

Similarly, vascular tissues can generate Ang II, which acts in a paracrine fashion to regulate vascular tone and promote smooth muscle cell growth. mdpi.com The presence and activation of these local RAS in cardiovascular and renal tissues mean that angiotensinogen contributes not only to systemic blood pressure elevation but also directly to the processes of end-organ damage characteristic of chronic hypertension. mdpi.comresearchgate.net

Table 2: Summary of Tissue-Specific Angiotensinogen Research Findings

| Tissue | Key Research Finding | Implication in Pathophysiology | References |

|---|---|---|---|

| Brain | AGT is expressed in astrocytes and neurons; local Ang II production regulates sympathetic outflow. | Contributes to neurogenic hypertension and sensitization of hypertensive responses. | nih.govfrontiersin.orgahajournals.org |

| Heart | All RAS components, including AGT, are present; local Ang II is generated. | Promotes cardiac hypertrophy, fibrosis, and remodeling in hypertension and heart failure. | oup.comresearchgate.net |

| Kidney | AGT is expressed in proximal tubules; uptake of circulating AGT contributes to local RAS activation. | Contributes to salt-sensitive hypertension and the progression of diabetic nephropathy. | ahajournals.orgnih.gov |

| Vasculature | Local Ang II generation occurs within the vessel wall. | Regulates vascular tone, promotes smooth muscle growth and contributes to vascular remodeling. | mdpi.com |

Cardiac and Adipose Tissue Angiotensinogen Research in Experimental Disease Models

Research in experimental disease models has highlighted the significant role of locally produced angiotensinogen (AGT) in both cardiac and adipose tissues, implicating it in the pathogenesis of various cardiovascular and metabolic diseases.

In the context of cardiac pathology, studies have demonstrated that increased wall stress, such as that occurring in pressure overload-induced cardiac hypertrophy and after myocardial infarction, can trigger angiotensinogen gene expression within the heart. oatext.com While the liver is the primary source of circulating AGT, local cardiac AGT contributes to cardiac remodeling. For instance, in a mouse model of sepsis-induced myocardial dysfunction, plasma AGT concentrations were elevated, along with increased AGT protein in both the liver and the heart. ahajournals.org Interestingly, experiments using mice with cell-specific AGT deletion revealed that while eliminating AGT in hepatocytes preserved cardiac contractile function, the deletion of AGT in cardiomyocytes offered no beneficial effects on cardiac dysfunction during sepsis. ahajournals.org This suggests that liver-derived AGT plays a more dominant role in this specific acute condition.

Further studies on cardiac hypertrophy using angiotensin II infusion models have sought to distinguish between the effects of high blood pressure and the direct actions of the renin-angiotensin system on the heart. pnas.org In a model using mice with systemic deletion of the angiotensin II type 1A (AT1A) receptor, significant cardiac hypertrophy still occurred when hypertension was induced, indicating that high blood pressure itself, rather than direct angiotensin II action on cardiac receptors, is a primary driver of the hypertrophic response in this context. pnas.orgresearchgate.net

Adipose tissue is now recognized as an active endocrine organ that produces and secretes AGT, with its expression being positively correlated with adipose mass. nih.gov This locally produced AGT is implicated in the pathophysiology of obesity-related conditions. In various rodent models of obesity, AGT protein levels are significantly increased in adipose tissue. nih.gov The secretion of AGT from adipose tissue (A-AGT-S) is substantially increased in both obese humans and mice, and this correlates with plasma AGT levels. nih.gov Although AGT mRNA levels within individual mature adipocytes are inversely correlated with their size, the total mass of the expanded adipose tissue in obesity appears to overwhelm this effect, leading to a net increase in A-AGT-S and circulating AGT. nih.gov

Experimental models have provided detailed insights into the function of the adipose renin-angiotensin system. Mouse models with targeted genetic modifications have been particularly informative. For example, mice engineered to express AGT only in adipose tissue (aP2-Agt/Agt-KO) have demonstrated the systemic impact of fat-derived AGT. nih.gov Research also shows that the local renin-angiotensin system in perivascular adipose tissue plays a direct role in vascular pathology. In mouse models of abdominal aortic aneurysm, activation of the AT1a receptor in perivascular fat promotes inflammation, macrophage infiltration, and aneurysm formation. ahajournals.org

Table 1: Effects of Adipose-Specific Angiotensinogen Alterations in Mouse Models

| Mouse Model | Genetic Alteration | Key Findings | Reference(s) |

| Agt-KO | Systemic Angiotensinogen knockout | Decreased total body weight, epididymal fat pad weight, and circulating leptin and insulin (B600854). | nih.gov |

| aP2-Agt/Agt-KO | Angiotensinogen expression only in adipose tissue (on an Agt-KO background) | Partially restores the phenotype seen in wild-type mice, indicating adipose-derived AGT has systemic effects. | nih.gov |

| aP2-Agt | Overexpression of Angiotensinogen in adipose tissue | Increased adiposity, plasma leptin, and insulin levels; elevated renal AGT and AT1 receptor protein levels. | nih.gov |

| ApoE−/− with VAT transplant | AT1a receptor knockout in transplanted visceral adipose tissue (VAT) | Markedly attenuated aortic aneurysm formation, macrophage infiltration, and gelatinolytic activity in the aorta. | ahajournals.org |

Theoretical Frameworks in Angiotensinogen-Related Research

Integration of Angiotensinogen in the Mosaic Theory of Hypertension

The Mosaic Theory, first proposed by Dr. Irvine Page, posits that hypertension is not the result of a single defect but rather a multifactorial condition arising from the interplay of various factors. ahajournals.orgnih.gov These factors "interdigitate" like tiles in a mosaic to collectively raise blood pressure. ahajournals.org The theory originally included elements such as hormonal, neural, genetic, environmental, and hemodynamic influences. researchgate.net

Angiotensinogen, as the sole precursor of the potent vasoconstrictor angiotensin II, is a central component of the hormonal "tile" in this mosaic. ahajournals.orgresearchgate.net The renin-angiotensin system (RAS) is a key regulator of blood pressure, and its overactivity is a well-established contributor to hypertension. researchgate.net Renin, an enzyme produced by the kidneys, cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II. ahajournals.org Therefore, the concentration and availability of angiotensinogen are rate-limiting for the generation of angiotensin II, directly influencing one of the most powerful pressor systems in the body.

Modern refinements of the Mosaic Theory have incorporated molecular and cellular mechanisms, such as oxidative stress and inflammation, which are common to various organs implicated in hypertension. nih.gov Angiotensin II is a potent stimulator of NADPH oxidase, leading to the production of reactive oxygen species in the vasculature, brain, and kidneys. nih.gov This places angiotensinogen at the origin of a cascade that contributes not only through direct vasoconstriction and aldosterone-mediated sodium retention but also by promoting these underlying pathological processes that affect vascular tone, neural control of blood pressure, and renal function. nih.govresearchgate.net The genetic basis of hypertension, another facet of the mosaic, also involves angiotensinogen, with polymorphisms in the AGT gene being studied as potential predictors of hypertension risk. elpub.ru

Hypertensinogen-Related Mechanisms in the Selfish Brain Hypothesis

The "Selfish Brain Hypothesis" of hypertension proposes that the brain acts to preserve its own blood supply, even at the expense of causing systemic hypertension. bhf.org.uk The theory suggests that if the brain, particularly cardiovascular control centers in the brainstem, perceives a reduction in its perfusion, it will trigger a systemic increase in blood pressure to restore adequate cerebral blood flow. ahajournals.orgresearchgate.net This response is thought to be mediated primarily by an increase in sympathetic nervous system activity. ahajournals.org

The renin-angiotensin system, and by extension its precursor angiotensinogen, is deeply integrated into this hypothesis. The mechanisms that contribute to the development of high blood pressure in this scenario include the activation of the renin-angiotensin-aldosterone system. ahajournals.org Angiotensin II can act centrally to increase sympathetic outflow and also has powerful peripheral effects that raise blood pressure. ahajournals.org

Research supporting the Selfish Brain Hypothesis indicates that congenital vascular variations in the posterior cerebral circulation and the resulting cerebral hypoperfusion may be factors that trigger hypertension. ahajournals.orgahajournals.org In this framework, the brain's response to hypoperfusion would involve activating pressor systems, with the renin-angiotensin system being a primary candidate. Antihypertensive therapies that block this system, such as angiotensin II receptor blockers, are noted to relax blood vessels and may improve cerebral blood flow, highlighting the system's role in the pathophysiology described by the hypothesis. ahajournals.orghindustantimes.com Therefore, angiotensinogen is positioned at the start of a hormonal cascade that the "selfish brain" may leverage to induce hypertension as a compensatory, albeit ultimately damaging, mechanism to maintain its own perfusion.

Advanced Research Methodologies for Angiotensinogen Hypertensinogen Studies

In Vivo Animal Models for Angiotensinogen (B3276523) Research

Animal models are indispensable tools for studying the complex in vivo roles of the renin-angiotensin system (RAS) and its primary substrate, angiotensinogen. These models allow for controlled experimental conditions to dissect the genetic, physiological, and pathological functions of AGT.

Genetically engineered rodent models have been pivotal in elucidating the direct relationship between angiotensinogen gene expression and blood pressure regulation.

Transgenic Models: The development of transgenic mice and rats carrying additional copies of the angiotensinogen gene has provided compelling evidence for its role in hypertension. For instance, transgenic mice carrying the rat angiotensinogen gene developed hypertension, with mean arterial blood pressures reaching up to 158 mmHg in males. embopress.org This hypertensive phenotype was associated with overexpression of the AGT gene in the liver and brain and a threefold increase in plasma angiotensin II levels. embopress.org Similarly, transgenic mice engineered with a human angiotensinogen genomic clone exhibited normal blood pressure at baseline but showed a transient 30 mm Hg increase in blood pressure following an infusion of human renin, demonstrating the functional activity of the transgene. researchgate.net The species-specificity of the renin-angiotensin reaction (human renin does not cleave rodent angiotensinogen and vice-versa) has made these humanized transgenic models particularly valuable for studying the human RAS. ahajournals.org

Further refinement of transgenic technology has allowed for tissue-specific expression of AGT. Models have been created that express human angiotensinogen specifically in the brain or kidneys. ahajournals.orgphysiology.org For example, transgenic mice with brain-specific expression of human AGT, driven by the glial fibrillary acidic protein (GFAP) promoter, were developed to study the importance of the brain RAS in blood pressure regulation. ahajournals.org Another model using the kidney androgen-regulated protein (KAP) promoter demonstrated that kidney-specific overexpression of AGT is sufficient to cause hypertension, highlighting the independent role of the intrarenal RAS. physiology.org

Knockout/Knockdown Models: Conversely, angiotensinogen knockout (Agt-KO) mice, which lack the ability to produce AGT, display marked hypotension. nih.govahajournals.org These models have not only confirmed the essential role of AGT in maintaining normal blood pressure but have also revealed unexpected phenotypes, such as abnormal kidney morphology and reduced newborn survival rates. nih.gov The hypotension and other phenotypic abnormalities in Agt-KO mice could be rescued by introducing a mouse angiotensinogen transgene, confirming that the effects were due to the specific gene deficiency. nih.gov Furthermore, transgenic rats expressing an antisense RNA against angiotensinogen mRNA specifically in the brain showed a significant reduction in brain AGT levels and a decrease in blood pressure, providing a powerful tool for studying tissue-specific gene function. pnas.org

| Model Type | Genetic Modification | Key Phenotype/Finding | Reference |

|---|---|---|---|

| Transgenic Mouse | Overexpression of rat AGT gene | Hypertension (up to 158 mmHg), increased plasma Ang II | embopress.org |

| Transgenic Mouse | Expression of human AGT gene | Normotensive, but hypertensive response to human renin | researchgate.net |

| Transgenic Mouse | Brain-specific expression of human AGT | Model to study the brain RAS in hypertension | ahajournals.org |

| Transgenic Mouse | Kidney-specific expression of human AGT | Hypertension, demonstrating role of intrarenal RAS | physiology.org |

| Knockout Mouse | Deletion of AGT gene (Agt-KO) | Marked hypotension, abnormal kidney morphology | nih.govahajournals.org |

| Transgenic Rat | Brain-specific antisense RNA against AGT | Reduced brain AGT levels, lowered blood pressure | pnas.org |

Alongside genetic models, hypertension can be induced through pharmacological or surgical interventions. These models, while not directly manipulating the AGT gene, are crucial for studying the role of an activated RAS in various contexts and for evaluating RAS-targeting therapies. frontiersin.orgfrontiersin.org

Pharmacological Models: Continuous infusion of angiotensin II (Ang II) is a widely used method to induce hypertension. imrpress.comscialert.net This model allows researchers to study the direct downstream effects of the primary active peptide of the RAS, bypassing the initial renin-angiotensinogen cleavage step. Other pharmacological models include the deoxycorticosterone acetate (B1210297) (DOCA)-salt model, which induces low-renin, volume-dependent hypertension, providing a contrast to the high-renin states often studied in relation to AGT. frontiersin.orgimrpress.com

Surgical Models: Renovascular hypertension is commonly induced surgically by constricting the renal artery. researchgate.net The one-kidney, one-clip (1K1C) and two-kidney, one-clip (2K1C) models mimic renal artery stenosis and lead to activation of the RAS. frontiersin.orgnih.gov These models have been instrumental in understanding the interplay between the kidneys and the RAS in the pathogenesis of hypertension. researchgate.net For example, drugs that block Ang II production or its receptor are highly effective in the 2K1C model, confirming its renin-dependent nature. researchgate.net

| Model Category | Specific Model | Method of Induction | Primary Mechanism | Reference |

|---|---|---|---|---|

| Pharmacological | Angiotensin II Infusion | Continuous subcutaneous infusion of Ang II | Direct activation of Ang II receptors | imrpress.comscialert.net |

| Pharmacological | DOCA-Salt | Unilateral nephrectomy and administration of DOCA and salt water | Volume expansion, low-renin hypertension | frontiersin.orgimrpress.com |

| Surgical | Two-Kidney, One-Clip (2K1C) | Constriction of one renal artery, contralateral kidney intact | Activation of the RAS due to renal ischemia | frontiersin.orgnih.gov |

| Surgical | One-Kidney, One-Clip (1K1C) | Constriction of one renal artery and removal of contralateral kidney | Initially renin-dependent, later volume-dependent | frontiersin.orgnih.gov |

Accurate and continuous monitoring of physiological parameters is critical for interpreting data from animal models of hypertension.

Telemetry: Radiotelemetry has become the gold standard for measuring blood pressure in conscious, freely moving animals. ahajournals.org This technique involves the surgical implantation of a small transmitter that continuously measures and transmits blood pressure data. Studies have shown that telemetry provides more accurate and reliable data compared to traditional methods like tail-cuff measurements, which can be stressful for the animals and lead to less precise readings. nih.govplos.org For example, in a study using Ang II-infused mice, telemetry revealed a significant increase in systolic pressure within hours of infusion, while tail-cuff measurements of pulse pressure showed weak agreement with telemetry data. nih.gov The use of telemetry has been crucial in verifying the blood pressure-lowering effects of interventions targeting the RAS, such as siRNA-mediated knockdown of AGT. mdpi.com

Functional Imaging: While not as extensively detailed for AGT specifically in the provided context, functional imaging techniques are increasingly applied in cardiovascular research. These methods can provide non-invasive, in vivo assessments of cardiac function, vascular remodeling, and tissue perfusion, offering a more comprehensive understanding of the end-organ damage associated with AGT-driven hypertension.

Application of Pharmacologically and Surgically Induced Hypertension Models

Omics Approaches in Angiotensinogen Research

Omics technologies, including transcriptomics and proteomics, have revolutionized AGT research by enabling a global, high-throughput analysis of gene and protein expression, offering new insights into regulatory networks and downstream signaling pathways.

Transcriptomics: Microarray and RNA-sequencing (RNA-Seq) have been used to create comprehensive gene expression profiles in tissues and cells in response to alterations in the RAS. In a mouse model of Ang II-induced cardiac remodeling, time-series microarray analysis identified 1,489 differentially expressed genes in the heart over 7 days. nih.gov These genes were involved in critical pathways such as metabolism, inflammation, extracellular matrix organization, and focal adhesion. nih.gov In another study, whole-transcriptome RNA-Seq in the liver and kidney of transgenic mice with a human AGT variant identified novel target genes and pathways associated with high-salt-induced hypertension. biorxiv.org Similarly, gene expression profiling in the kidneys of AT1A receptor-deficient mice revealed hundreds of genes whose expression is linked to Ang II signaling, primarily affecting pathways of inflammation, oxidative stress, and ion transport. nih.gov

MicroRNA Studies: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally. Several miRNAs have been identified as key regulators of AGT and other RAS components. For example, miR-690 was found to be upregulated in the adipose tissue of mice overexpressing AGT, where it appears to play a protective role by targeting pathways involved in inflammation and ER stress. mdpi.com Conversely, miR-133a has been shown to target angiotensinogen, and its overexpression can attenuate hypertension. ahajournals.org Other miRNAs, such as miR-483-3p, can regulate multiple RAS-related genes, including angiotensinogen, ACE-1, and ACE-2. smj.org.sanih.gov These studies highlight the complex layer of post-transcriptional regulation controlling the expression and function of angiotensinogen.

| MicroRNA | Effect on Angiotensinogen/RAS | Observed Outcome | Reference |

|---|---|---|---|

| miR-690 | Upregulated by AGT overexpression | Protective role against inflammation and ER stress in adipocytes | mdpi.com |

| miR-133a | Targets angiotensinogen mRNA | Intrarenal overexpression attenuates hypertension | ahajournals.org |

| miR-483-3p | Inhibits expression of angiotensinogen, ACE-1, ACE-2 | Novel Ang II-regulated miRNA | smj.org.sanih.gov |

| miR-143 | Overexpressed in hypertension | Targets angiotensin-converting enzyme 2 (ACE2) | nih.gov |

Proteomic Analysis: Proteomics allows for the large-scale study of proteins, their expression levels, and modifications. Mass spectrometry-based proteomic analyses have been applied to understand the consequences of an overactive RAS. In a study using human macrophage cells overexpressing angiotensin-converting enzyme (ACE), proteomic analysis identified significant changes in proteins involved in energy metabolism, the TCA cycle, and immune pathways like neutrophil degranulation. mdpi.comnih.govresearchgate.net Another study used a quantitative proteomic approach (SILAC) in adrenal cortical cells to identify novel target genes of Ang II, finding that it upregulated phosphofructokinase (PFKP), indicating a role for Ang II in glucose metabolism in the adrenal gland. jst.go.jp Furthermore, proteomic analysis of serum from frail older adults found that levels of angiotensinogen were significantly higher compared to non-frail individuals and were negatively correlated with physical strength, suggesting a potential role for AGT as a biomarker of frailty. medsci.org

Protein-Protein Interaction Mapping: While direct, large-scale protein-protein interaction mapping for angiotensinogen was not detailed in the provided search results, the proteomic studies often include computational analyses to predict functional clusters and interaction networks. For instance, in the study of ACE-overexpressing macrophages, protein-protein interaction (PPI) clusters were identified, revealing functionally enriched pathways. researchgate.net Such analyses are crucial for placing individual protein changes into a broader biological context and for generating new hypotheses about signaling cascades and protein complexes involving components of the renin-angiotensin system.

Investigations into Microbiota and Metabolomic Links to Blood Pressure Regulation

Emerging research highlights the significant role of the gut microbiota and its metabolites in the regulation of blood pressure, with direct links to the renin-angiotensin system (RAS) and angiotensinogen. nih.govahajournals.org An imbalance in gut microbiota, or dysbiosis, is associated with hypertension in both animal models and humans. ahajournals.orgmdpi.com This dysbiosis can influence the development of high blood pressure through various mechanisms, including inflammation, immune system modulation, and the production of bioactive metabolites that interact with the host's physiological systems. nih.govfrontiersin.org

Studies have demonstrated that the gut microbiota can influence angiotensin II (Ang II)-induced hypertension. nih.govnih.gov In germ-free mice, which lack a gut microbiome, the hypertensive response to Ang II infusion is significantly blunted compared to conventionally raised mice. mdpi.comnih.gov This suggests that the microbiota facilitates the development of Ang II-induced hypertension, partly by promoting vascular inflammation and immune cell infiltration. nih.gov Furthermore, chronic Ang II infusion in rats has been shown to alter the gut microbiota composition, indicating a bidirectional relationship between the RAS and the gut microbiome. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, has been instrumental in identifying specific microbial products linked to blood pressure regulation. nih.gov Key metabolites produced by the gut microbiota that are implicated in hypertension include short-chain fatty acids (SCFAs), trimethylamine (B31210) N-oxide (TMAO), and various amino acid derivatives. frontiersin.org

Short-Chain Fatty Acids (SCFAs): Produced from the fermentation of dietary fiber, SCFAs such as acetate, propionate, and butyrate (B1204436) can have complex effects on blood pressure. medsci.org Some studies suggest that SCFAs can lower blood pressure by modulating the local RAS in the kidneys. nih.gov For instance, sodium butyrate has been shown to suppress the (pro)renin receptor and the intrarenal RAS, thereby inhibiting Ang II-induced hypertension. nih.gov

Trimethylamine N-oxide (TMAO): This metabolite is generated from dietary precursors like choline (B1196258) and carnitine through microbial and subsequent host metabolism. Elevated TMAO levels have been associated with an increased risk of hypertension in some human studies. frontiersin.org

Tryptophan Metabolites: The gut microbiota metabolizes the essential amino acid tryptophan into various bioactive compounds, including indoles. medrxiv.org Studies have shown that women with hypertension have elevated levels of tryptophan and the pro-inflammatory metabolite kynurenine, while having lower levels of health-promoting indoles produced by gut bacteria. This is accompanied by a reduced abundance of indole-producing bacterial species. medrxiv.org

An unbiased metabolomics screening in a mouse model of Ang II-induced hypertension revealed that all identified plasma and fecal metabolites altered by Ang II infusion were dependent on the gut microbiota. ahajournals.org This underscores the central role of the gut microbiome in mediating the metabolic changes associated with hypertension. ahajournals.org

Table 1: Influence of Gut Microbiota and Metabolites on Blood Pressure Regulation

| Factor | Finding | Implication for Blood Pressure Regulation | Key References |

|---|---|---|---|

| Gut Microbiota | Facilitates Angiotensin II-induced hypertension. nih.gov | The presence of a gut microbiome exacerbates the hypertensive effects of Angiotensin II. | nih.gov, nih.gov |

| Short-Chain Fatty Acids (SCFAs) | Can suppress the intrarenal renin-angiotensin system. nih.gov | May have a protective role against hypertension. | nih.gov, medsci.org |